

# A Comparative Analysis of BAY 1187982 and Other FGFR2-Targeting Therapies

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For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapies is continually evolving, with a significant focus on fibroblast growth factor receptor (FGFR) signaling pathways, which are frequently dysregulated in various solid tumors. This guide provides a detailed comparison of the antibody-drug conjugate (ADC) BAY 1187982 (apratumab ixadotin) with other agents targeting FGFR2, namely the small molecule inhibitors infigratinib and pemigatinib. While BAY 1187982 represents a distinct therapeutic modality as an ADC, a comparative analysis against small molecule inhibitors offers valuable insights into the different strategies employed to target the FGFR2 pathway.

# **Executive Summary**

BAY 1187982 is a novel ADC designed to deliver a potent cytotoxic payload directly to FGFR2-expressing tumor cells.[1][2][3] Preclinical studies demonstrated its potential in inducing tumor regression in various cancer models. However, its clinical development was halted in Phase I due to a narrow therapeutic window and unfavorable tolerability.[4][5] In contrast, infigratinib and pemigatinib are orally bioavailable small molecule kinase inhibitors that have shown clinical activity in FGFR2-driven malignancies, particularly cholangiocarcinoma, and are being investigated in other solid tumors, including gastric cancer.[6][7][8] This guide will delve into the mechanistic differences, preclinical efficacy, and clinical outcomes of these therapies to provide a comprehensive resource for researchers in the field.



# **Data Presentation**

**Table 1: Overview of BAY 1187982 and Comparator FGFR2 Inhibitors** 



Feature	BAY 1187982 (Aprutumab Ixadotin)	Infigratinib	Pemigatinib
Drug Type	Antibody-Drug Conjugate (ADC)	Small Molecule Kinase Inhibitor	Small Molecule Kinase Inhibitor
Target	Fibroblast Growth Factor Receptor 2 (FGFR2)	FGFR1, FGFR2, FGFR3	FGFR1, FGFR2, FGFR3
Mechanism of Action	Binds to FGFR2, internalizes, and releases a cytotoxic auristatin payload, leading to microtubule disruption and apoptosis.[1]	ATP-competitive inhibitor of FGFR1-3, blocking downstream signaling pathways.	Potent, selective, oral inhibitor of FGFR1, 2, and 3.
Payload/Warhead	Auristatin W derivative	N/A	N/A
Linker	Non-cleavable	N/A	N/A
Indications (Investigated)	FGFR2-positive solid tumors, including triple-negative breast cancer and gastric cancer.[3][4]	N/A  Cholangiocarcinoma with FGFR2 fusions/rearrangement s, gastric cancer.[6][7]	N/A  Cholangiocarcinoma with FGFR2 fusions/rearrangement s, myeloid/lymphoid neoplasms with FGFR1 rearrangement, and metastatic esophageal-gastric junction/gastric cancer.[9]



Phase 2 for gastric cancer.[7][10]

**Table 2: Preclinical Efficacy Data** 

Parameter	BAY 1187982	Infigratinib	Pemigatinib
In Vitro Potency (IC50)	Sub-nanomolar to low nanomolar range in FGFR2-positive cell lines.[1]	Potent inhibition of FGFR phosphorylation and cell proliferation in FGFR-dependent cancer cell lines.	Inhibition of FGFR phosphorylation and cell proliferation in FGFR-dependent cell lines.
In Vivo Efficacy (Xenograft Models)	Dose-dependent tumor regression in gastric (SNU-16) and breast cancer (MFM- 223) models.[1]	Tumor regression in FGFR2-amplified gastric cancer models.	Inhibition of tumor growth in FGFR2- amplified gastric cancer models.[11]
Key Preclinical Findings	High selectivity for FGFR2-positive cells; stable in circulation with significant tumor enrichment of the payload.	Demonstrated anti- tumor activity in models with FGFR2 gene fusions.	Showed efficacy in trastuzumab-resistant gastric cancer models with FGFR overexpression.

**Table 3: Clinical Trial Data** 



Parameter	BAY 1187982 (Phase I)	Infigratinib (Gastric Cancer, Phase 2a)	Pemigatinib (Gastric Cancer, Phase II - FiGhTeR trial)
Population	Advanced solid tumors with known FGFR2 expression.[5]	Locally advanced or metastatic gastric/GEJ adenocarcinoma with FGFR2 amplification (failed ≥2 prior lines of therapy).[7]	Metastatic EGJ/gastric cancer refractory to first-line trastuzumab-containing therapy.[9]
Dosage	0.1 to 1.3 mg/kg intravenously every 3 weeks.[5]	125 mg orally daily (3 weeks on, 1 week off). [7]	13.5 mg orally daily (2 weeks on, 1 week off). [9]
Efficacy	No objective responses reported; one patient with stable disease.[4][5]	Objective Response Rate (ORR): 25%.[7]	Primary endpoint is 12-week progression- free survival rate (data pending).[9]
Safety/Tolerability	Poorly tolerated; Dose-limiting toxicities included thrombocytopenia, proteinuria, and corneal events. MTD determined to be 0.2 mg/kg.[4][5]	Manageable safety profile.	Generally well- tolerated; common adverse events include hyperphosphatemia, fatigue, and dry mouth.
Reason for Discontinuation	Trial terminated early due to poor tolerability and a narrow therapeutic window.[4]	-	-

# **Experimental Protocols**



Detailed methodologies for the key experiments cited in the preclinical evaluation of BAY 1187982 are summarized below, based on published literature.

## In Vitro Cytotoxicity and Cell Viability Assays

Objective: To determine the potency and selectivity of BAY 1187982 in killing cancer cells.

#### Methodology:

- Cell Lines: A panel of human cancer cell lines with varying levels of FGFR2 expression (e.g., SNU-16, KatoIII for high expression; MDA-MB-231 for low/no expression) were used.
- Cell Seeding: Cells were seeded in 96-well plates at a density of 1,000-10,000 cells per well
  and allowed to adhere overnight.
- Treatment: Cells were treated with serial dilutions of BAY 1187982, a non-targeting control ADC, or the free auristatin payload for 72 to 96 hours.[12]
- Viability Assessment: Cell viability was assessed using a luminescence-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).[13][14] The luminescence or absorbance, which is proportional to the number of viable cells, was measured using a plate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using a four-parameter logistic model.

## In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of BAY 1187982 in a living organism.

#### Methodology:

- Animal Models: Immunodeficient mice (e.g., NOD scid or NMRI nu/nu) were used.[1][15]
- Tumor Implantation: Human cancer cells (e.g., SNU-16, MFM-223) were implanted subcutaneously into the flanks of the mice.[1] For patient-derived xenograft (PDX) models, tumor fragments were implanted.[16]



- Treatment Initiation: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.[17]
- Drug Administration: BAY 1187982 was administered intravenously at various dose levels and schedules (e.g., once weekly).[1] Control groups received vehicle or a non-targeting control ADC.
- Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Animal body weight was monitored as an indicator of toxicity.[18]
- Endpoint: The study was terminated when tumors in the control group reached a maximal allowed size, or at a predetermined time point. Tumor growth inhibition was calculated and statistical analyses were performed to determine significance.

## **Pharmacokinetic Analysis**

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of BAY 1187982 and its components.

### Methodology:

- Animal Model: Tumor-bearing or non-tumor-bearing mice were used.[17][19]
- Drug Administration: A single intravenous dose of BAY 1187982 was administered.
- Sample Collection: Blood samples were collected at various time points post-administration. Tissues (tumor, liver, spleen, etc.) were collected at the end of the study.[19]
- Bioanalysis:
  - Total Antibody: The concentration of the antibody component (conjugated and unconjugated) was measured using a ligand-binding assay, such as an ELISA.
  - ADC and Payload: The concentration of the intact ADC and the released cytotoxic payload were quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[20][21]
- Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life were calculated using non-compartmental analysis.



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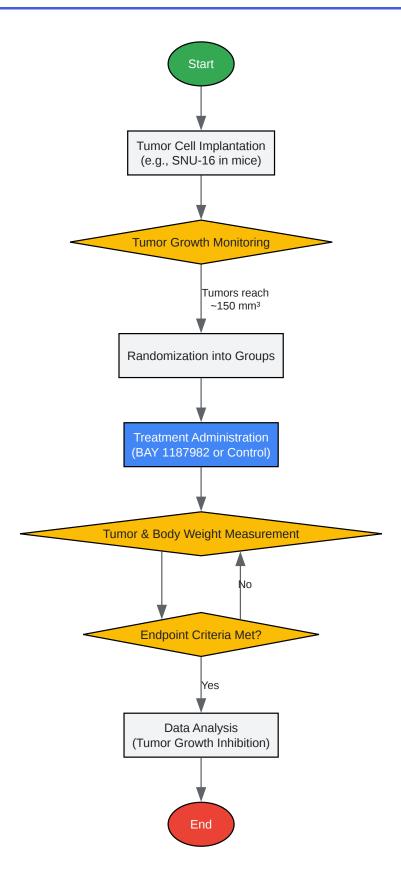
# **Mandatory Visualization**

Below are diagrams illustrating key concepts related to BAY 1187982, created using the DOT language.

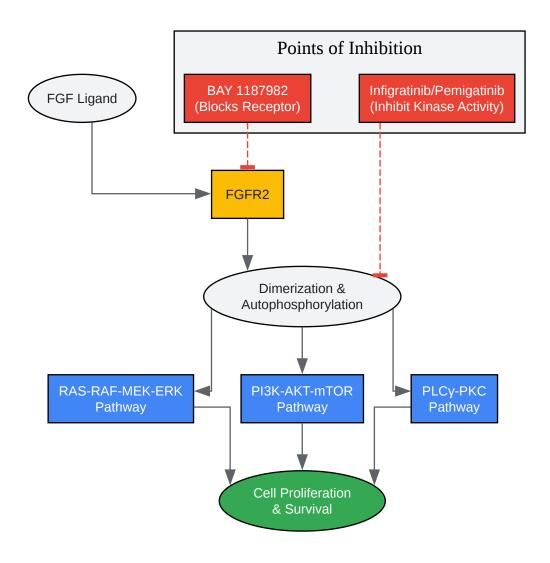












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